molecular formula C8H9ClS B8589041 1-Chloromethyl-3-methylsulfanylbenzene

1-Chloromethyl-3-methylsulfanylbenzene

Cat. No.: B8589041
M. Wt: 172.68 g/mol
InChI Key: PGWSZBIOZFAJQR-UHFFFAOYSA-N
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Description

1-Chloromethyl-3-methylsulfanylbenzene is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

1-(chloromethyl)-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9ClS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3

InChI Key

PGWSZBIOZFAJQR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxymethyl-1-methylthiobenzene (3.3 g, 21 mmol) is dissolved in absolute CH2Cl2 (20 ml) under an argon atmosphere. A solution of SOC12 (2.6 g, 21 mmol) in absolute CH2Cl2 (10 ml) is added dropwise with stirring to this initial mixture in the course of 15 min, initially under reflux, then at an internal temperature of 30° C. The reaction mixture is stirred under reflux for 2.25 h. The reaction mixture is concentrated and the oily crude product is purified by bulb tube distillation (7.9×10−2 mbar, 125-140° C.): colorless oil; yield: 3.3 g (88%)
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (3-methylsulfanyl-phenyl)-methanol (23.8 g, 0.156 mol) in benzene (250 mL) was added thionyl chloride (26.9 g, 0.234 mol) under cooling with an ice-bath. The ice-bath was removed and the reaction mixture stirred for 48 hours at room temperature. The solution was concentrated and used without further work-up (26.9 g).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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